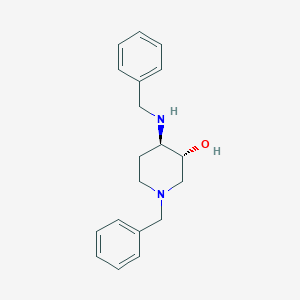

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL

Description

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL is a chiral piperidine derivative characterized by its stereochemical complexity and pharmaceutical relevance. Its structure features a piperidine ring with a benzyl group at position 1, a benzylamino substituent at position 4, and a hydroxyl group at position 3, all in the (3R,4R) configuration. This compound serves as a critical intermediate in synthesizing bioactive molecules, including kinase inhibitors like Tofacitinib citrate, a Janus kinase (JAK) inhibitor used in autoimmune therapies .

Synthesis: Four synthetic strategies have been developed to achieve stereochemical control over the 4,3-amino alcohol moiety. Key steps include:

- N-acylation and quaternization of pyridine derivatives.

- Partial reduction using sodium borohydride.

- Reductive amination with methylamine and titanium(IV) isopropoxide.

- Resolution via chiral acids (e.g., ditoluoyl (L)-tartaric acid) to isolate the desired enantiomer .

Pharmaceutical Relevance:

The compound’s stereochemistry directly impacts its binding affinity to biological targets. For instance, the (3R,4R) configuration optimizes interactions with JAK enzymes, making it indispensable in Tofacitinib production .

Propriétés

IUPAC Name |

(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVGDTRCZVNHGX-RTBURBONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and benzylamine.

Formation of Intermediate: The piperidine ring is functionalized to introduce the benzyl and benzylamino groups. This can be achieved through nucleophilic substitution reactions where benzyl chloride reacts with piperidine to form N-benzylpiperidine.

Introduction of Hydroxyl Group: The hydroxyl group is introduced at the 3-position of the piperidine ring through oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions to achieve this transformation.

Final Product Formation: The final step involves the reduction of the intermediate compound to obtain (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL. This can be accomplished using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Analyse Des Réactions Chimiques

Pyridinium Salt Reduction and Epoxidation Pathway

The most scalable synthesis involves a multi-step sequence starting from pyridine and benzyl chloride :

Reaction Sequence

-

Pyridinium Salt Formation : Benzyl chloride reacts with pyridine to form a pyridinium salt.

-

Reduction : The pyridinium salt undergoes reduction to generate a tetrahydropyridine intermediate.

-

Two-Stage Epoxidation :

-

Step 1: Epoxidation of the dihydroxypiperidine intermediate.

-

Step 2: Epoxide ring-opening with benzylamine (BnNH₂) to establish regiochemistry and the trans-relationship between the amine and hydroxyl groups.

-

Key Stereochemical Outcomes

-

The epoxide ring-opening step ensures the formation of a trans-configured amino alcohol.

-

Racemic intermediates are resolved using (R)-O-acetyl mandelic acid, yielding the (−)-enantiomer with 99% enantiomeric excess (ee) .

Yield

Critical Reaction Parameters

-

Epoxide Stability : The two-stage epoxidation requires precise temperature control (−10°C to 0°C) to prevent side reactions .

-

Resolution Efficiency : (R)-O-acetyl mandelic acid achieves >99% ee but contributes to yield loss during crystallization .

-

Catalyst Loading : Rhodium-based routes use 0.5–1.0 mol% catalyst, but cost remains a barrier for industrial adoption .

Applications De Recherche Scientifique

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine: Explored for its therapeutic potential. It may have applications in the treatment of neurological disorders, pain management, or as an anesthetic agent.

Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL depends on its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It may bind to receptors in the nervous system, modulating their activity and affecting neurotransmission.

Ion Channels: The compound may influence ion channel function, altering cellular excitability and signaling.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Pharmacological Profiles

Key Observations :

- Biological Potency: Analog 23 exhibits broad cytotoxicity (IC₅₀ <10 μM) due to its lipophilic alkyl chain, enabling membrane penetration. In contrast, (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL lacks direct cytotoxicity but is pharmacokinetically optimized for targeted enzyme inhibition .

Key Insights :

- Chiral Resolution: The use of ditoluoyl (L)-tartaric acid in synthesizing (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL ensures >99% enantiomeric excess, critical for pharmaceutical applications .

- Scalability : The partial reduction step in synthesizing methyl-substituted analogs introduces scalability challenges due to byproduct formation .

Activité Biologique

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL is a piperidine derivative characterized by its unique stereochemistry and functional groups. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, receptor binding, and therapeutic applications in various medical fields. The following sections detail its biological activity, synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C19H24N2O

- Molecular Weight : 296.41 g/mol

- CAS Number : 104860-37-9

Biological Activities

Research indicates that (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-OL exhibits several notable biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, although specific targets have yet to be definitively identified .

- Receptor Binding : The compound is being investigated for its ability to bind to various receptors, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurological disorders .

- Pharmacological Potential : There is evidence suggesting that this compound could be explored for applications in pain management and as an anesthetic agent due to its structural similarities to known analgesics .

The precise mechanism of action for (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-OL remains unclear due to limited research. However, it is hypothesized that the compound interacts with biological targets through the following pathways:

- Binding Affinity : The piperidine ring structure allows for interactions with active or allosteric sites on proteins, which can alter their function and lead to therapeutic effects .

- Pharmacokinetics : Understanding the bioavailability of this compound is crucial for determining its efficacy in vivo. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence its therapeutic potential .

Synthesis

The synthesis of (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-OL typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives and benzylamine.

- Formation of Intermediates : The benzyl and benzylamino groups are introduced through nucleophilic substitution reactions.

- Hydroxyl Group Introduction : The hydroxyl group is added at the 3-position through oxidation reactions using agents like potassium permanganate or chromium trioxide .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds within the piperidine class:

Case Study Example

In a recent study examining the analgesic properties of structurally similar compounds, it was found that modifications to the piperidine structure can significantly affect receptor binding affinities. For instance, derivatives with additional aromatic substitutions exhibited enhanced μ-opioid receptor affinity compared to their non-substituted counterparts . This suggests that (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-OL may also demonstrate similar enhancements in biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for enantioselective synthesis of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL?

- Methodology : Four approaches have been validated:

- Rh(I)-catalyzed asymmetric hydrogenation : Achieves enantiomeric excess (ee) >99% by leveraging chiral ligands .

- Stereochemical exploitation of 2-deoxy-D-ribose : Uses natural sugar chirality to control 3R,4R configuration .

- Biocatalytic resolution : Enzymes like lipases separate racemic intermediates, yielding enantiopure product .

- Classical resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Optimization : Reaction conditions (temperature, solvent polarity) and catalyst loading are critical for yield and purity.

Q. How is the stereochemistry of the compound confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolves absolute configuration (e.g., single-crystal analysis at 173 K) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H .

- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting for R vs. S configurations .

Q. What spectroscopic methods are used to characterize this compound?

- Standard protocols :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms benzyl/piperidine protons and amine connectivity .

- Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and fragmentation patterns .

- IR spectroscopy : Identifies N-H (3300–3500 cm⁻¹) and O-H (broad ~3200 cm⁻¹) stretches .

Advanced Research Questions

Q. How does enantiopurity impact pharmacological activity in receptor-binding assays?

- Case study : The (-)-(3R,4R) enantiomer shows 10-fold higher affinity for monoamine transporters (e.g., DAT, SERT) than its (+)-(3S,4S) counterpart.

- Method : Competitive binding assays using [³H]WIN35428 (for DAT) and [³H]citalopram (for SERT) in transfected HEK293 cells .

- Data contradiction : Non-linear Scatchard plots suggest allosteric modulation, requiring further kinetic analysis .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

- Approach :

- Metabolic stability assays : Liver microsome studies (human/rat) assess CYP450-mediated oxidation of the benzyl group.

- Blood-brain barrier (BBB) penetration : LogP optimization (target ~2–3) via prodrug derivatives (e.g., esterification of the hydroxyl group) .

Q. How do structural modifications (e.g., fluorination) alter binding kinetics?

- Comparative analysis :

| Modification | ΔBinding Affinity (DAT) | Mechanistic Insight |

|---|---|---|

| 3-Fluoro substitution | +25% | Enhanced dipole interactions |

| N-Methylation | -40% | Steric hindrance at active site |

| Benzyl → Cyclohexyl | -90% | Loss of π-π stacking with Tyr-95 |

Q. What are the stability challenges in formulating crystalline forms for preclinical studies?

- Key findings :

- Hygroscopicity : The freebase form absorbs moisture, requiring lyophilization or salt formation (e.g., hydrochloride) .

- Thermal degradation : TGA shows decomposition >150°C; storage at -20°C under argon is recommended .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.